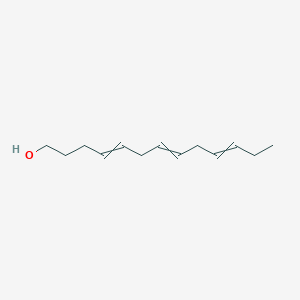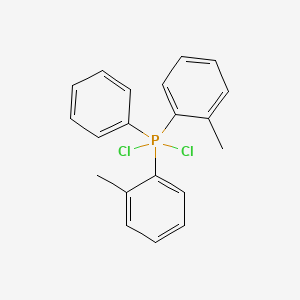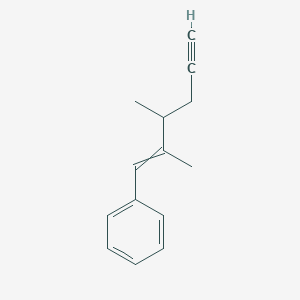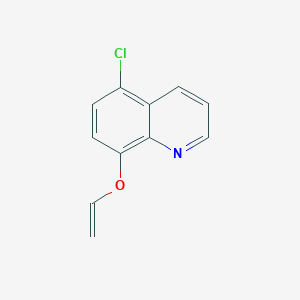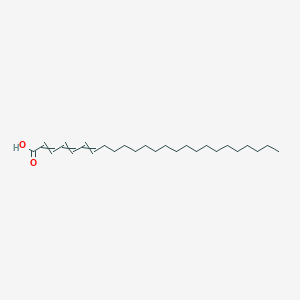![molecular formula C18H14N4O4 B14313008 4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 113694-99-8](/img/structure/B14313008.png)
4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a chemical compound known for its unique structure and properties This compound features a phenyl group linked to two hydrazone groups, which are further connected to hydroxycyclohexadienone moieties
準備方法
The synthesis of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) typically involves a two-step reaction process. Initially, the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C. The resulting white solid is filtered, washed with ethanol, and purified by column chromatography to yield the final compound .
化学反応の分析
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different hydrazone derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying enzyme interactions and protein binding due to its hydrazone groups. In medicine, it is being explored for its potential anticancer, anti-inflammatory, and antibacterial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and proteins. The hydrazone groups in the compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .
類似化合物との比較
Similar compounds to 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) include other hydrazone derivatives and bisazo dyes. For example, 4,4’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a related compound with similar structural features. 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
113694-99-8 |
|---|---|
分子式 |
C18H14N4O4 |
分子量 |
350.3 g/mol |
IUPAC名 |
4-[[3-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-6-15(17(25)9-13)21-19-11-2-1-3-12(8-11)20-22-16-7-5-14(24)10-18(16)26/h1-10,23-26H |
InChIキー |
KYKQSJABQCQBBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


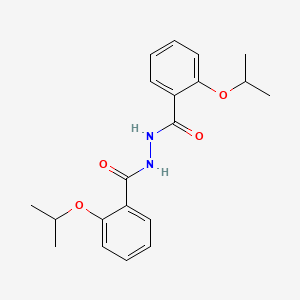
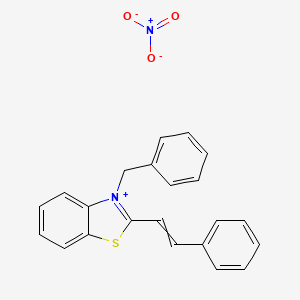
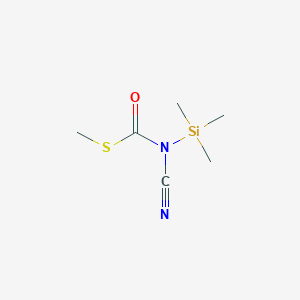
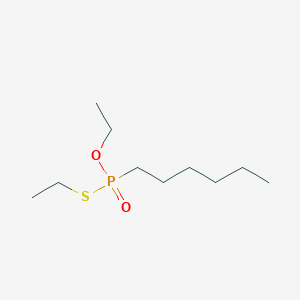
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
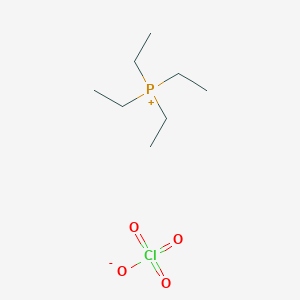

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
